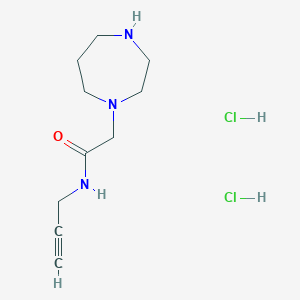![molecular formula C10H8F3NOS B1422014 2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile CAS No. 1311314-66-5](/img/structure/B1422014.png)
2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile
Overview
Description
2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile, also known as MTPA, is a chemical compound that has been widely used in scientific research. This compound is a derivative of 4-methoxyphenylacetonitrile and contains a trifluoromethylthio group. MTPA has been found to have various physiological and biochemical effects, making it a valuable compound in the field of scientific research.
Scientific Research Applications
Solvolysis Reactions
In solvolysis reactions, the behavior of compounds similar to 2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile has been studied, providing insight into nucleophilic addition and the role of ion-molecule pairs. These studies help understand the mechanisms of solvolysis and the influence of different solvents and conditions on reaction outcomes, which is crucial for designing efficient synthetic routes (Jia, Ottosson, Zeng, & Thibblin, 2002).
Oxidation Reactions
The electrochemical oxidation of benzisoselenazolones, compounds structurally related to 2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile, highlights their potential in generating selenoxides and studying reaction mechanisms. These oxidation reactions offer a pathway to explore the reactivity and stability of cation radicals, contributing to the broader understanding of electrochemical processes in organic chemistry (Müller, Lamberts, & Evers, 1996).
Radical Cyanomethylation/Arylation
Radical cyanomethylation/arylation using compounds similar to 2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile to access oxindoles showcases a novel application in synthesizing complex molecules. This method leverages dual C-H bond functionalization, showcasing the versatility of such compounds in organic synthesis and the development of new synthetic methodologies (Pan, Zhang, & Zhu, 2015).
properties
IUPAC Name |
2-[4-methoxy-3-(trifluoromethylsulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NOS/c1-15-8-3-2-7(4-5-14)6-9(8)16-10(11,12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCACNVTVNGGLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC#N)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-Methoxy-3-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-{[2-(ethoxymethyl)phenyl]methyl}acetamide](/img/structure/B1421931.png)

![2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide](/img/structure/B1421934.png)

![Ethyl[(4-fluoro-3-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1421936.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1421938.png)



![4-[(4-Methylpiperazin-1-yl)carbonyl]phenol hydrochloride](/img/structure/B1421948.png)



